molecular formula C9H6N2O2S2 B038438 5-(2-Thiophene)-2-thiobarbituric acid CAS No. 120244-32-8

5-(2-Thiophene)-2-thiobarbituric acid

Cat. No. B038438
CAS RN: 120244-32-8
M. Wt: 238.3 g/mol
InChI Key: WCJYQNYSKWLZTR-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Preparation and Characterization of Derivatives 5-(Isopropylidene)-2-thiobarbituric acid, a derivative of 2-thiobarbituric acid, has been synthesized and extensively characterized through X-ray crystallography, differential scanning calorimetry, thermogravimetry, and infrared spectroscopy. This compound demonstrates significant thermal stability up to 230°C and undergoes decomposition at higher temperatures, indicating its potential application in materials science for the development of thermally stable materials (Golovnev et al., 2014).

Catalytic Applications in Synthesis The use of DABCO-based ionic liquids has been reported as an efficient catalyst for the synthesis of 5-arylidine barbituric and thiobarbituric acids. This method highlights the advantages of high yields, short reaction times, and the utilization of water as a green solvent, emphasizing the role of thiobarbituric acid derivatives in green chemistry and catalysis (Seyyedi et al., 2016).

Antioxidant and Biological Activities Thiobarbituric acid derivatives have been explored for their biological activity, particularly as antioxidants. The action of phenolic compounds on lipid peroxidation indicates that derivatives of thiobarbituric acid could serve as potent antioxidants, offering protective effects against oxidative stress in biological systems (Dinis et al., 1994).

Analytical Methodologies The thiobarbituric acid (TBA) test, utilizing derivatives of thiobarbituric acid, is a cornerstone in measuring lipid oxidation, showcasing the compound's importance in food science and quality control. Modifications and optimizations of this assay have led to more accurate measurements of lipid peroxidation, critical for assessing the oxidative stability of food products (Hoyland & Taylor, 1991).

Bio-organic Catalysis Taurine, a naturally occurring β-amino acid, has been effectively used as a bio-organic catalyst for preparing biologically active barbituric and thiobarbituric acid derivatives. This approach, performed in water, highlights the potential of thiobarbituric acid derivatives in bio-organic synthesis, combining environmental sustainability with chemical efficiency (Daneshvar et al., 2018).

Safety And Hazards

Thiophene is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S2/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJYQNYSKWLZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152749
Record name 5-(2-Thiophene)-2-thiobarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thiophene)-2-thiobarbituric acid

CAS RN

120244-32-8
Record name 5-(2-Thiophene)-2-thiobarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Thiophene)-2-thiobarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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